Unii-W34shf8J2K

Description

Properties

CAS No. |

183814-30-4 |

|---|---|

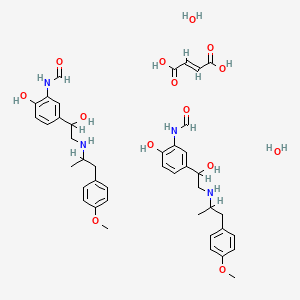

Molecular Formula |

C42H56N4O14 |

Molecular Weight |

840.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;bis(N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide);dihydrate |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m11.../s1 |

InChI Key |

RATSWNOMCHFQGJ-AYJOUMQSSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |

Synonyms |

rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Fumarate Dihydrate; Atock; Foradil; Oxeze; BD 40A; CGP 25827A; Formoterol Hemifumarate Dihydrate |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Intermediate Isolation

The EP0550612B1 patent outlines a seven-step synthesis starting with 4-benzyloxy-3-nitrostyrene oxide (Compound II). Key stages include:

-

Epoxide ring-opening with amines to form Compound IV.

-

Reductive formylation using platinum or palladium catalysts to yield the benzyl-protated amine (Compound V).

-

Fumarate salt formation and resolution of racemates via crystallization in isopropanol/water.

-

Hydrogenolysis of benzyl groups at 35–70 psi H₂ pressure with 5–10% Pd/C in ethanol/isopropanol.

-

Final fumarate salt crystallization in polar solvents containing 2–25% water to stabilize the dihydrate.

A critical innovation in this route is the avoidance of benzene, replaced by ethanol or isopropyl alcohol, reducing environmental toxicity. However, the process requires multiple recrystallizations to achieve >99% purity, increasing production costs.

Solvent and Temperature Optimization

Crystallization of the formoterol base is conducted at temperatures below 45°C using isopropanol/water (80:20 v/v) to minimize solvate formation and ensure particle size uniformity for micronization. The final fumarate dihydrate is isolated with 20% water content in isopropanol, yielding a polymorphically stable product.

Advanced Synthesis Route: Isomer Resolution and Purity Enhancements from WO2008035380A2

Early-Stage Isomer Removal

The WO2008035380A2 process addresses isomer contamination by introducing crystallization steps after nitro reduction (Compound V) and formylation (Compound VII). Key modifications include:

-

Trituration of Compound V with nonpolar solvents (e.g., hexane) to solidify the crude product, followed by recrystallization in isopropanol to reduce RS/SR isomers to <1%.

-

Formylation with acetic-formic anhydride at 20–25°C, avoiding high temperatures that promote racemization.

-

Recrystallization of Compound VII in isopropanol to achieve 99.95% diastereomeric purity.

This approach eliminates the need for repeated fumarate salt crystallizations, reducing solvent consumption by 40% compared to earlier methods.

Catalytic Hydrogenation and Final Salt Formation

Hydrogenolysis of Compound VII uses 5–10% Pd/C in methanol-ethyl acetate (3:1 v/v) at 35–70 psi H₂, achieving complete debenzylation within 12 hours. The formoterol base is recrystallized in isopropanol, yielding 99.95% purity before fumarate salt formation. The salt is precipitated by suspending the base in hexane and adding fumaric acid dissolved in isopropanol, followed by trituration with acetonitrile to remove residual solvents.

Comparative Analysis of Synthetic Methods

The WO2008035380A2 method demonstrates superior efficiency, particularly in minimizing RS/SR isomer carryover and reducing purification steps. Both methods, however, rely on low-temperature crystallization to control hydrate formation.

Critical Challenges in Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Formoterol fumarate dihydrate undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of formoterol fumarate dihydrate, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Therapeutic Uses

1. Chronic Obstructive Pulmonary Disease (COPD)

- Formoterol is commonly prescribed for the long-term management of COPD, including chronic bronchitis and emphysema. It can be used as monotherapy or in combination with inhaled corticosteroids to enhance therapeutic outcomes .

- Clinical studies have demonstrated significant improvements in lung function, reduction in exacerbation rates, and overall enhancement in patients' health status when using formoterol .

2. Asthma Management

- In asthma patients, formoterol is utilized to prevent bronchospasm and reduce the frequency of asthma attacks. It is often prescribed alongside inhaled corticosteroids for optimal control of symptoms .

- Formoterol's ability to provide quick relief makes it an essential component in asthma management strategies .

3. Exercise-Induced Bronchospasm

- Formoterol is also effective in preventing exercise-induced bronchospasm, allowing individuals with asthma or COPD to engage in physical activities without experiencing significant breathing difficulties .

Pharmacokinetics

Formoterol fumarate dihydrate exhibits unique pharmacokinetic properties:

- Absorption : Rapidly absorbed following inhalation with peak plasma concentrations reached within 30 minutes.

- Half-life : Approximately 10 hours, allowing for twice-daily dosing regimens.

- Excretion : Primarily excreted unchanged via urine, indicating minimal metabolic alteration .

Comparative Studies

Recent studies have compared formoterol with other LABAs and combination therapies:

- In a head-to-head comparison with salmeterol, formoterol demonstrated a faster onset of action and greater improvement in lung function during acute exacerbations of COPD .

- Combination therapies such as budesonide/formoterol have shown enhanced efficacy over monotherapy, particularly in severe cases of asthma and COPD .

Safety Profile

Formoterol is generally well-tolerated. The adverse event profile is similar to that of placebo, with few cardiovascular events reported. Common side effects may include tremors, headache, and palpitations, but these are typically mild and transient .

Case Study 1: COPD Management

A clinical trial involving patients with moderate to severe COPD demonstrated that those treated with formoterol showed significant improvements in Forced Expiratory Volume (FEV1) compared to those receiving placebo. The study highlighted a reduction in exacerbation rates and improved quality of life metrics among participants using formoterol as part of their treatment regimen.

Case Study 2: Asthma Control

In a cohort study focusing on asthma patients, the addition of formoterol to standard corticosteroid therapy resulted in fewer nighttime awakenings due to asthma symptoms and reduced reliance on rescue inhalers. Patients reported enhanced overall control of their condition.

Mechanism of Action

Formoterol fumarate dihydrate exerts its effects by binding to beta2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .

Comparison with Similar Compounds

Similar Compounds

Salmeterol: Another long-acting beta2-adrenergic agonist with a slower onset of action but similar duration of effect.

Bambuterol: A prodrug of terbutaline, also a long-acting beta2-adrenergic agonist.

Sustained-release oral salbutamol: A formulation of salbutamol with extended duration of action

Uniqueness

Formoterol fumarate dihydrate is unique due to its rapid onset of action combined with a long duration of effect, making it suitable for both immediate relief and long-term management of bronchospasm. Its dual action as both a reliever and a maintenance medication sets it apart from other long-acting beta2-adrenergic agonists .

Biological Activity

Formoterol fumarate dihydrate is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article synthesizes diverse research findings to provide a comprehensive overview of the biological activity of this compound.

Formoterol exerts its therapeutic effects primarily through selective agonism of beta-2 adrenergic receptors. These receptors are predominantly located in bronchial smooth muscle, and their activation leads to:

- Increased cyclic AMP (cAMP) levels : Activation stimulates adenylyl cyclase, increasing cAMP, which causes relaxation of bronchial smooth muscle and bronchodilation .

- Inhibition of inflammatory mediators : Formoterol reduces the release of hypersensitivity mediators such as histamine and leukotrienes from mast cells .

The selectivity of formoterol for beta-2 receptors is approximately 200-fold greater than for beta-1 receptors, making it particularly effective for pulmonary applications while minimizing cardiac side effects .

Pharmacokinetics

Formoterol demonstrates a favorable pharmacokinetic profile:

- Bioavailability : The pulmonary bioavailability is about 43%, while the total systemic bioavailability is approximately 60% .

- Absorption : Rapid absorption occurs following inhalation, with peak plasma concentrations reached within 15 to 30 minutes in healthy adults .

- Metabolism : Formoterol is primarily metabolized via glucuronidation and O-demethylation through various cytochrome P450 enzymes. The major metabolic pathway involves direct glucuronidation at its phenolic hydroxyl group .

Clinical Efficacy

Numerous studies have evaluated the efficacy of formoterol fumarate dihydrate in various patient populations. A notable randomized controlled trial assessed the combination therapy of budesonide/formoterol fumarate dihydrate in patients with severe COPD:

- Study Design : This crossover study included patients with severe-to-very severe COPD, comparing two delivery methods: metered-dose inhaler (MDI) and dry powder inhaler (DPI) .

- Findings : The primary endpoint was the change in forced expiratory volume in 1 second (FEV1). Results indicated significant improvements in lung function with both delivery methods, demonstrating that formoterol contributes effectively to bronchodilation and symptom relief in COPD patients .

Table 1: Summary of Clinical Findings

| Study Type | Population | Primary Endpoint | Result |

|---|---|---|---|

| Crossover Study | Severe-to-very severe COPD | Change in FEV1 | Significant improvement noted |

| Randomized Trial | Asthma patients | FEV1 post-dose | Dose-dependent response observed |

| Long-term Study | COPD patients | Quality of life measures | Enhanced quality of life reported |

Safety Profile

Formoterol is generally well tolerated; however, it is associated with some adverse effects, primarily due to its pharmacological activity:

- Common Side Effects : These include tremors, palpitations, and headache. The incidence tends to be dose-dependent .

- Long-term Safety : In chronic use scenarios, no significant development of tachyphylaxis has been observed, indicating sustained efficacy over time .

Case Studies

Several case studies highlight the real-world effectiveness and safety of formoterol fumarate dihydrate:

- Case Study on Asthma Management : A patient with poorly controlled asthma exhibited significant improvement in FEV1 after initiating therapy with formoterol combined with an inhaled corticosteroid. The patient reported fewer nocturnal awakenings and improved daily activities.

- COPD Management Case : A cohort study involving elderly patients showed that those treated with formoterol experienced fewer exacerbations compared to those on short-acting beta agonists alone.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying impurities in formoterol fumarate dihydrate?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 214 nm is the standard method. Use a column packed with L7 stationary phase (e.g., C18) and a mobile phase gradient of acetonitrile and phosphate buffer. Calculate impurities using relative response factors (RRFs) for each related compound, as defined in USP guidelines. For example, quantify diastereoisomeric impurities (e.g., Related Compound I) by comparing peak areas of test solutions to reference standards .

Q. How should formoterol fumarate dihydrate be stored to maintain stability?

- Methodological Answer : Store in well-closed, light-resistant containers at controlled room temperature (20–25°C). Monitor water content (<5.0% w/w) via Karl Fischer titration or thermogravimetric analysis to prevent hydrate-solvate transitions. Avoid exposure to humidity, as crystal structure stability depends on hydration state .

Q. What are the USP specifications for formoterol fumarate dihydrate purity?

- Methodological Answer : USP requires 98.0–102.0% purity on an anhydrous basis. Key tests include:

- Chromatographic purity : Total impurities ≤2.0%, with individual unspecified impurities ≤0.3%.

- pH : 5.5–6.5 in aqueous solution (1 mg/mL).

- Water content : ≤5.0% by gravimetric or coulometric methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in polymorphic stability data for formoterol fumarate dihydrate?

- Methodological Answer : Conduct polymorph screening in 12 solvents (e.g., ethanol, isopropanol) using slurry conversion experiments. Characterize crystal forms via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Thermodynamic stability is solvent-dependent; for example, the dihydrate form is stable in aqueous media, while anhydrates dominate in non-polar solvents. Validate reversibility between forms under controlled humidity/temperature .

Q. What methodological considerations are critical when designing clinical trials to assess bronchodilatory efficacy?

- Methodological Answer :

- Blinding : Use double-blind, crossover designs to minimize bias (e.g., comparing formoterol against salbutamol/placebo).

- Outcome measures : Include forced expiratory volume (FEV1), VO2max, and anaerobic power (e.g., Wingate test).

- Population : Exclude subjects with bronchial reactivity (via methacholine challenge tests) to isolate drug-specific effects.

- Dosage : Standardize inhalation techniques (e.g., Turbuhaler) and pre-exercise administration timing (10 minutes prior) .

Q. How can environmental impact assessments be integrated into inhaler formulation development?

- Methodological Answer : Compare carbon footprints using lifecycle assessments (LCAs). Dry powder inhalers (DPIs) emit 4.04–7.41 g CO2eq/puff, significantly lower than pressurized metered-dose inhalers (pMDIs: 26 g CO2eq/puff). Optimize formulations for DPIs by selecting excipients compatible with low-energy manufacturing. Prioritize devices with reusable components to reduce waste .

Q. How should researchers address drug interaction risks in formoterol fumarate dihydrate combination therapies?

- Methodological Answer :

- CYP3A4 inhibitors : Monitor budesonide (common co-drug) plasma levels via LC-MS/MS when co-administered with ketoconazole. Adjust doses to prevent systemic corticosteroid accumulation.

- MAO inhibitors : Avoid concurrent use due to potentiation of β2-agonist cardiovascular effects. Include ECG monitoring in trials for QT prolongation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.